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Compound of Interest

Compound Name: (2-Methoxyethyl)benzene

Cat. No.: B124563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2-Methoxyethyl)benzene, also known as phenethyl methyl ether, is a valuable organic

compound utilized in the fragrance and pharmaceutical industries. Its synthesis is a classic

example of the Williamson ether synthesis, a robust and widely applicable method for the

formation of ethers from an alcohol and an alkyl halide.[1] This document provides detailed

protocols for the synthesis of (2-Methoxyethyl)benzene via the traditional Williamson ether

synthesis and an alternative green chemistry approach, along with comprehensive data for

product characterization.

The Williamson ether synthesis proceeds via an SN2 reaction mechanism, involving the

deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic

alkyl halide.[1] For the synthesis of (2-Methoxyethyl)benzene, 2-phenylethanol is

deprotonated using a strong base, followed by reaction with a methylating agent.

Traditional Williamson Ether Synthesis Protocol
This protocol is adapted from established procedures for similar Williamson ether syntheses

and is optimized for the synthesis of (2-Methoxyethyl)benzene.
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Reagent Formula
Molar Mass (
g/mol )

Quantity
(mmol)

Mass/Volume

2-Phenylethanol C₈H₁₀O 122.16 50 6.11 g (5.8 mL)

Sodium Hydride

(60% dispersion

in mineral oil)

NaH 24.00 60 2.40 g

Methyl Iodide CH₃I 141.94 75
10.65 g (4.65

mL)

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 - 150 mL

Saturated

Aqueous

Ammonium

Chloride

NH₄Cl(aq) - - 50 mL

Diethyl Ether (C₂H₅)₂O 74.12 - 100 mL

Brine (Saturated

Aqueous NaCl)
NaCl(aq) - - 50 mL

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 - q.s.

Experimental Procedure
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. The

entire apparatus is flame-dried under a stream of inert gas to ensure anhydrous conditions.

Alkoxide Formation: To the flask, add sodium hydride (2.40 g, 60 mmol) and anhydrous THF

(100 mL). The suspension is cooled to 0 °C in an ice bath. A solution of 2-phenylethanol

(6.11 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise from the dropping funnel

over 30 minutes with continuous stirring. After the addition is complete, the reaction mixture
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is allowed to warm to room temperature and stirred for an additional hour, or until the

evolution of hydrogen gas ceases.

Methylation: The flask is cooled again to 0 °C. Methyl iodide (10.65 g, 75 mmol) is added

dropwise over 20 minutes. The reaction mixture is then allowed to warm to room temperature

and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC).

Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous

ammonium chloride (50 mL) at 0 °C to decompose any unreacted sodium hydride. The

mixture is then transferred to a separatory funnel.

Extraction and Purification: The aqueous layer is extracted with diethyl ether (2 x 50 mL).

The combined organic layers are washed with water (50 mL) and then with brine (50 mL).

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure using a rotary evaporator. The crude product is purified by

fractional distillation under reduced pressure to yield (2-Methoxyethyl)benzene as a

colorless liquid.

Experimental Workflow
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Reaction Setup Alkoxide Formation (0°C to RT) Methylation (0°C to RT) Work-up and Purification

Flame-dried 3-neck RBF under N2 NaH in anhydrous THF Add 2-Phenylethanol in THF dropwise
1.

Stir for 1 hour at RT
2.

Cool to 0°C Add Methyl Iodide dropwise
3.

Stir for 12-16 hours at RT
4.

Quench with sat. NH4Cl (aq) Extract with Diethyl Ether
5.

Wash with H2O and Brine
6.

Dry (MgSO4) and Evaporate
7.

Fractional Distillation
8.
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Preparation

Reaction

Purification

Activate Li/MgO Catalyst (Vacuum Heating)

Charge High-Pressure Reactor with Reactants and Catalyst

Seal and Purge with Inert Gas

Heat to 180°C with Stirring (1000 rpm)

Cool Reaction Mixture

Filter to Remove Catalyst

Distill to Remove Excess DMC

Fractional Distillation of Product

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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